Coumarin 7

説明

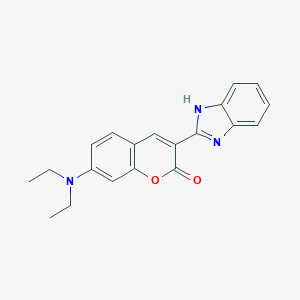

Structure

3D Structure

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-3-23(4-2)14-10-9-13-11-15(20(24)25-18(13)12-14)19-21-16-7-5-6-8-17(16)22-19/h5-12H,3-4H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLORTLGFDVFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067309 | |

| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Coumarin 7 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27425-55-4, 12239-58-6 | |

| Record name | Coumarin 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27425-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027425554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-benzimidazol-2-yl)-7-(diethylamino)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-(diethylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coumarin 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3Q255SG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Properties of Coumarin 7: A Technical Guide for Researchers

An In-depth Analysis of Solvatochromic Effects and Photophysical Behavior

This technical guide provides a comprehensive overview of the spectroscopic properties of Coumarin 7, a widely used fluorescent dye, in various solvent environments. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work. It details the influence of solvent polarity on the absorption and emission characteristics of this compound, presenting key quantitative data in a structured format, outlining experimental protocols for characterization, and illustrating fundamental concepts through diagrams.

Introduction to this compound and Solvatochromism

This compound, chemically known as 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin, is a fluorescent dye known for its sensitivity to the local environment.[1][2] This sensitivity, termed solvatochromism, manifests as shifts in the absorption and emission spectra of the molecule with changes in solvent polarity.[3][4][5] This property makes this compound an excellent probe for studying the polarity of microenvironments in various systems, including biological membranes and polymer matrices. The photophysical behavior of this compound is governed by intramolecular charge transfer (ICT) processes, which are significantly influenced by the surrounding solvent molecules.[4][6]

Spectroscopic Data in Different Solvents

The interaction of this compound with solvents of varying polarities leads to distinct changes in its spectroscopic parameters. These include the absorption maximum (λabs), emission maximum (λem), Stokes shift, fluorescence quantum yield (Φf), and fluorescence lifetime (τf). A summary of these properties in a range of solvents is presented below.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |

| n-Hexane | 1.88 | 1.375 | 419 | 472 | 2883 | - |

| Cyclohexane | 2.02 | 1.427 | 421 | 475 | 2868 | - |

| Dioxane | 2.21 | 1.422 | 429 | 491 | 3137 | - |

| Toluene | 2.38 | 1.497 | 428 | 496 | 3404 | - |

| Ethyl Ether | 4.34 | 1.353 | 425 | 493 | 3424 | - |

| Chloroform | 4.81 | 1.446 | 436 | 509 | 3532 | - |

| Ethyl Acetate | 6.02 | 1.372 | 431 | 506 | 3681 | - |

| Acetone | 20.7 | 1.359 | 436 | 518 | 3900 | - |

| Butanol | 17.5 | 1.399 | 436 | 522 | 4066 | - |

| Ethanol | 24.6 | 1.361 | 436 | 520 | 3986 | 0.82[1] |

| Methanol | 32.7 | 1.329 | 435 | 525 | 4220 | - |

| Acetonitrile | 37.5 | 1.344 | 433 | 524 | 4256 | - |

Note: Data compiled from various sources.[1][3][5] The absence of a value indicates that it was not reported in the cited literature.

Experimental Protocols

The characterization of the spectroscopic properties of this compound involves several key experiments. The detailed methodologies for these are outlined below.

Sample Preparation

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile).

-

Working Solutions: The stock solution is then diluted with the desired solvents to achieve a final concentration suitable for spectroscopic measurements, typically in the micromolar range (e.g., 1-10 µM). The absorbance of the solution at the absorption maximum should ideally be between 0.1 and 0.2 to avoid inner filter effects in fluorescence measurements.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.

-

Procedure:

-

The spectrophotometer is blanked using a cuvette containing the pure solvent.

-

The absorption spectrum of the this compound solution is recorded over a relevant wavelength range (e.g., 300-600 nm).

-

The wavelength of maximum absorption (λabs) is determined from the resulting spectrum.

-

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

-

Procedure:

-

The sample is excited at or near its absorption maximum (λabs).

-

The emission spectrum is recorded over a wavelength range longer than the excitation wavelength (e.g., 450-700 nm).

-

The wavelength of maximum emission (λem) is determined from the corrected emission spectrum.

-

Determination of Fluorescence Quantum Yield

The relative method is commonly employed to determine the fluorescence quantum yield of a sample.

-

Reference Standard: A well-characterized fluorescent standard with a known quantum yield in a specific solvent is chosen (e.g., Coumarin 153 in ethanol, Φf = 0.544).

-

Procedure:

-

The absorption and fluorescence spectra of both the this compound sample and the reference standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where:

-

Φr is the quantum yield of the reference.

-

Is and Ir are the integrated fluorescence intensities of the sample and reference.

-

As and Ar are the absorbances of the sample and reference at the excitation wavelength.

-

ns and nr are the refractive indices of the sample and reference solvents, respectively.

-

-

Visualizing Key Concepts

Diagrams generated using Graphviz are provided below to illustrate the experimental workflow and the fundamental relationships governing the solvatochromism of this compound.

Caption: Experimental workflow for studying the solvatochromism of this compound.

Caption: Relationship between solvent polarity and spectroscopic shifts in this compound.

Conclusion

The spectroscopic properties of this compound are highly dependent on the solvent environment. The observed solvatochromic shifts, particularly the red shift in emission with increasing solvent polarity, are attributed to the stabilization of the more polar excited state. This comprehensive guide provides the necessary data and protocols for researchers to effectively utilize this compound as a fluorescent probe. The provided diagrams offer a clear visual representation of the experimental process and the underlying principles of its solvatochromic behavior.

References

- 1. PhotochemCAD | this compound [photochemcad.com]

- 2. rsc.org [rsc.org]

- 3. Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: determination of ground and excited state dipole moment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Absorption and Emission Spectra of Coumarin 7 in Ethanol

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Coumarin 7 when dissolved in ethanol. This compound, a prominent member of the coumarin family of fluorescent dyes, is widely utilized in various scientific applications, including as a laser dye and a fluorescent probe, owing to its strong absorption in the visible spectrum and high fluorescence quantum yield. The solvent environment significantly influences the spectral characteristics of coumarins; this document focuses specifically on its behavior in ethanol, a common polar protic solvent.

Photophysical Data Summary

The key spectroscopic and photophysical parameters for this compound in ethanol are summarized in the table below. These values are essential for applications requiring precise knowledge of the dye's excitation and emission characteristics.

| Parameter | Symbol | Value | Unit | Solvent |

| Absorption Maximum | λabs | 436 | nm | Ethanol |

| Molar Absorptivity | ε | 52,500 | M-1cm-1 | Ethanol |

| Emission Maximum | λem | 508 | nm | Ethanol |

| Fluorescence Quantum Yield | ΦF | 0.82 | - | Methanol |

| Fluorescence Lifetime | τf | 2.90 | ns | Ethanol |

Note: The fluorescence quantum yield is reported in methanol, a solvent with similar properties to ethanol.[1]

Experimental Protocols

The determination of the absorption and emission spectra of this compound involves standardized spectroscopic techniques. The following protocols outline the methodologies for acquiring the data presented above.

Materials and Instruments

-

Compound: this compound (CAS 27425-55-4), high purity grade.

-

Solvent: Spectroscopic grade ethanol.

-

Instruments:

-

A calibrated UV-Visible spectrophotometer for absorbance measurements (e.g., Agilent 8453).[1]

-

A corrected spectrofluorometer for fluorescence measurements.

-

Quartz cuvettes with a 1 cm path length.

-

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound in spectroscopic grade ethanol (e.g., 1 mM). This should be stored in the dark to prevent photodegradation.

-

Working Solutions: Prepare a series of dilutions from the stock solution using ethanol. For absorbance measurements, concentrations are typically in the micromolar (µM) range. For fluorescence measurements, solutions should be optically dilute, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

Absorbance Spectrum Measurement

-

Blanking: Fill a quartz cuvette with pure ethanol to record a baseline spectrum. This baseline is automatically subtracted from the sample spectrum by the instrument.

-

Measurement: Record the absorption spectrum of each this compound working solution over a relevant wavelength range (e.g., 300-600 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε) from the slope of a plot of absorbance versus concentration.

-

Fluorescence Spectrum Measurement

-

Instrument Setup: Set the excitation wavelength on the spectrofluorometer to the absorption maximum (436 nm). Set the excitation and emission slit widths to achieve a good signal-to-noise ratio while maintaining spectral resolution.

-

Solvent Blank: Record the emission spectrum of a pure ethanol blank to identify and subtract any Raman scattering or impurity fluorescence.

-

Sample Measurement: Record the fluorescence emission spectrum of the this compound solution. The scan range should cover the expected emission (e.g., 450-700 nm).

-

Data Correction and Analysis: The raw emission data must be corrected for the wavelength-dependent sensitivity of the instrument's detector and monochromators. The peak of the corrected spectrum corresponds to the emission maximum (λem).

Fluorescence Quantum Yield (ΦF) Determination

The relative method is commonly employed, using a well-characterized standard.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission ranges that overlap with this compound (e.g., Coumarin 153 in ethanol, ΦF = 0.53).

-

Measurement: Measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity for both the this compound sample and the reference standard. Ensure absorbance values are kept below 0.1.

-

Calculation: The quantum yield of the sample (S) is calculated using the following equation:

ΦF(S) = ΦF(R) * (IS / IR) * (AR / AS) * (nS² / nR²)

Where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and reference, respectively.

-

Logical Workflow Visualization

The following diagram illustrates the logical steps involved in the complete spectroscopic characterization of this compound.

References

Unveiling the Photophysical intricacies of Coumarin 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin 7, a fluorescent dye renowned for its utility in laser systems and as a molecular probe, exhibits complex photophysical behaviors that are highly sensitive to its molecular environment. This technical guide provides an in-depth analysis of its fluorescence quantum yield and lifetime, offering detailed experimental protocols and a summary of its photophysical parameters in various solvents. Understanding these characteristics is paramount for its effective application in diverse research and development fields, including drug delivery systems and cellular imaging.

Core Photophysical Parameters of this compound

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) of this compound are critically influenced by the polarity of the solvent. In nonpolar to moderately polar solvents, this compound generally displays a high fluorescence quantum yield. However, in highly polar protic solvents, a significant decrease in both quantum yield and lifetime is observed. This phenomenon is primarily attributed to the formation of a non-fluorescent "twisted intramolecular charge transfer" (TICT) state.[1][2] Upon excitation in polar environments, the molecule can undergo a conformational change, leading to a twisted geometry that facilitates non-radiative decay pathways, thus quenching the fluorescence.

Data Presentation: Photophysical Properties of this compound in Various Solvents

The following table summarizes the fluorescence quantum yield and lifetime of this compound in a range of solvents with varying polarities. This data has been compiled from various scientific sources to provide a comparative overview.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) [ns] | Reference |

| Cyclohexane | 2.02 | 1.4266 | 0.85 | 4.1 | [3] |

| Dioxane | 2.21 | 1.4224 | 0.88 | 4.2 | [3] |

| Benzene | 2.28 | 1.5011 | 0.82 | 3.9 | [3] |

| Chloroform | 4.81 | 1.4459 | 0.76 | 3.6 | [3] |

| Ethyl Acetate | 6.02 | 1.3727 | 0.79 | 3.8 | [3] |

| Acetonitrile | 37.5 | 1.3442 | 0.65 | 3.2 | [1][3] |

| Methanol | 32.7 | 1.3288 | 0.54 | 2.8 | [4] |

| Ethanol | 24.55 | 1.3614 | 0.61 | 3.1 | [5] |

| Water | 80.1 | 1.333 | 0.15 | - | [6] |

Note: The values presented are subject to variations depending on the experimental conditions and the reference standard used for quantum yield determination.

Experimental Protocols

Accurate determination of the fluorescence quantum yield and lifetime is crucial for characterizing this compound. The following sections detail the methodologies for these key experiments.

Measurement of Relative Fluorescence Quantum Yield

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used technique for determining the fluorescence quantum yield.[7][8][9][10][11]

Principle: The quantum yield of a sample (Φ_s) can be calculated relative to a standard (Φ_r) with a known quantum yield using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' denote the sample and reference, respectively.

To minimize inner filter effects, the absorbance of all solutions at the excitation wavelength should be kept below 0.1.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopic grade solvents

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a corrected emission spectrum feature

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound and the reference standard in the desired solvent.

-

Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the range of 0.02 to 0.1.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra of all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectra for all solutions, ensuring the same instrument settings (e.g., slit widths) are used for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of this compound using the ratio of the gradients.

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[12][13][14][15][16]

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated thousands to millions of times to build a histogram of photon arrival times, which represents the fluorescence decay profile.

Instrumentation:

-

Pulsed light source (e.g., picosecond diode laser, Ti:Sapphire laser)

-

High-speed single-photon detector (e.g., photomultiplier tube, single-photon avalanche diode)

-

TCSPC electronics (Time-to-Amplitude Converter, Analog-to-Digital Converter, and memory)

-

Data analysis software

Procedure:

-

Instrument Setup and Calibration:

-

Warm up the light source and detector for stable operation.

-

Measure the Instrument Response Function (IRF) using a scattering solution (e.g., dilute Ludox or non-dairy creamer) at the excitation wavelength. The IRF characterizes the temporal profile of the excitation pulse and the response of the detection system.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength to avoid aggregation and inner filter effects.

-

-

Data Acquisition:

-

Excite the sample with the pulsed light source at a suitable repetition rate, ensuring that the time between pulses is significantly longer than the fluorescence lifetime of the sample.

-

Collect the fluorescence decay data until a sufficient number of photon counts (typically >10,000 in the peak channel) are accumulated to ensure good statistical accuracy.

-

-

Data Analysis:

-

Deconvolute the measured decay profile with the IRF using iterative reconvolution or other fitting algorithms.

-

Fit the decay data to a multi-exponential decay model to determine the fluorescence lifetime(s) (τf).

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the photophysics of this compound.

Caption: TICT State Formation in this compound.

Caption: Relative Fluorescence Quantum Yield Workflow.

Caption: Fluorescence Lifetime Measurement (TCSPC) Workflow.

References

- 1. Photophysical properties of coumarin-7 dye: role of twisted intramolecular charge transfer state in high polarity protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism [inis.iaea.org]

- 4. Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]

- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 8. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. horiba.com [horiba.com]

- 13. Fluorescence lifetime measurement using TCSPC [bio-protocol.org]

- 14. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 15. youtube.com [youtube.com]

- 16. bhu.ac.in [bhu.ac.in]

Photophysical Characteristics of 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical characteristics of the fluorescent dye 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin, commonly known as Coumarin 7 (C7). This document details the dye's absorption and emission properties, fluorescence quantum yield, and lifetime in various solvent environments. Standardized experimental protocols for key photophysical measurements are provided, along with visualizations of the experimental workflow and the principle of solvatochromism, a prominent feature of this dye. The information presented herein is intended to serve as a valuable resource for researchers and professionals utilizing this versatile fluorophore in their work.

Introduction

Coumarin derivatives are a significant class of fluorescent molecules widely employed in biomedical research, cellular imaging, and as active media in dye lasers. Their utility stems from their strong absorption and emission in the visible spectrum, high fluorescence quantum yields, and sensitivity to the local environment. 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin (this compound) is a notable member of this family, featuring a benzimidazole substituent at the 3-position and a diethylamino group at the 7-position. This substitution pattern results in a molecule with a significant intramolecular charge transfer (ICT) character, making its photophysical properties highly dependent on the polarity of its surrounding environment. Understanding these characteristics is crucial for the effective application of this compound in various scientific and technological fields.

Photophysical Data

The photophysical properties of this compound are profoundly influenced by the solvent environment, a phenomenon known as solvatochromism. This is attributed to changes in the electronic distribution of the molecule in its ground and excited states upon interaction with solvent molecules of varying polarity.

Spectroscopic Properties in Various Solvents

The absorption and emission maxima, Stokes shift, fluorescence quantum yield, and fluorescence lifetime of this compound in a range of solvents are summarized in the table below. The data illustrates a characteristic red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases, which is indicative of a more polar excited state.

| Solvent | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Cyclohexane | 412 | N/A | 465 | 2900 | 0.85 | 3.80 |

| Dioxane | 422 | N/A | 480 | 3000 | 0.90 | 4.10 |

| Ethyl Acetate | 425 | N/A | 490 | 3200 | 0.88 | 4.00 |

| Acetonitrile | 428 | N/A | 505 | 3800 | 0.75 | 3.50 |

| Ethanol | 436 | 52500[1] | 510 | 3600 | 0.82[1] | 3.70 |

| Methanol | 430 | N/A | 515 | 4100 | 0.65 | 3.20 |

| Water | 435 | N/A | 540 | 4800 | 0.05 | 0.50 |

Note: N/A indicates that the data was not available in the searched sources. The molar extinction coefficient in ethanol is provided as a reference value.

Experimental Protocols

The following sections detail the standard methodologies for the key experiments used to characterize the photophysical properties of fluorescent dyes like this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of a fluorescent dye.

-

Solution Preparation:

-

Prepare a stock solution of the coumarin dye in the desired spectroscopic-grade solvent at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilutions to obtain concentrations that yield absorbance values between 0.1 and 1.0 at the absorption maximum.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Measure the absorbance spectra of the prepared dye solutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs).

-

To determine the molar extinction coefficient (ε), plot absorbance at λ_abs versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient.

-

Fluorescence Emission Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum.

-

Solution Preparation:

-

Prepare a dilute solution of the coumarin dye in the desired spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Set the excitation wavelength to the absorption maximum (λ_abs) of the dye.

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence of the dye.

-

Record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

The Stokes shift can be calculated from the absorption and emission maxima using the following equation: Stokes Shift (cm⁻¹) = (1/λ_abs (nm) - 1/λ_em (nm)) x 10⁷

-

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

-

Selection of a Standard:

-

Choose a fluorescence standard that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the blue-green region.

-

-

Solution Preparation:

-

Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots for the sample and reference, and n_s and n_r are the refractive indices of the sample and reference solutions, respectively.[2]

-

Visualizations

Experimental Workflow for Photophysical Characterization

References

An In-depth Technical Guide to the Solubility of Coumarin 7 in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Coumarin 7, a widely used fluorescent dye. Understanding the solubility of this compound is critical for its effective application in various scientific disciplines, including biomedical research, drug development, and materials science. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a workflow for this process.

Introduction to this compound

This compound, with the chemical name 3-(1H-benzimidazol-2-yl)-7-(diethylamino)chromen-2-one, is a fluorescent dye known for its application as a laser dye and a fluorescent probe in biological systems.[1] Its utility is often dictated by its solubility in specific solvent systems, which influences its bioavailability, formulation, and performance in various assays. This guide aims to provide a detailed reference for researchers working with this compound.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its behavior in different environments. The following tables summarize the available quantitative and qualitative solubility data for this compound and related coumarin compounds in various aqueous and organic solvents.

Aqueous Solvents

This compound generally exhibits low solubility in aqueous solutions.

| Solvent System | Compound | Solubility | Temperature (°C) |

| Phosphate-Buffered Saline (PBS, pH 7.2) | This compound | Insoluble | Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 7-Hydroxycoumarin derivative ("compound 7") | 18.8 ± 1.4 µg/mL | Not Specified |

| Water | Coumarin (parent compound) | < 0.1 mg/mL | 17.5 |

Organic Solvents

The solubility of this compound is significantly higher in some organic solvents.

| Solvent | Compound | Solubility | Temperature (°C) |

| Dimethylformamide (DMF) | This compound | 1 mg/mL | Not Specified |

| Dimethyl sulfoxide (DMSO) | This compound | 1 mg/mL | Not Specified |

| Dimethyl sulfoxide (DMSO) with heating | This compound | 12.5 mg/mL | 60 |

| Ethanol | This compound | Insoluble | Not Specified |

| Ethanol | 7-Methoxycoumarin | ~ 5 mg/mL | Not Specified |

| Chloroform | 7-Hydroxycoumarin | Soluble | Not Specified |

| Methanol | 7-(diethylamino)-4-methyl-chromen-2-one | Soluble | Not Specified |

| Tetrahydrofuran (THF) | 7-Hydroxycoumarin derivative ("compound 7") | Fluorescence decreases (suggests lower solubility) | Not Specified |

| Toluene | 7-Hydroxycoumarin derivative ("compound 7") | Fluorescence decreases (suggests lower solubility) | Not Specified |

Experimental Protocol: Determining this compound Solubility

The following is a detailed methodology for determining the solubility of this compound in a given solvent using the shake-flask method coupled with UV-Vis spectroscopy. This method is a reliable and widely accepted technique for measuring the equilibrium solubility of a compound.

Materials

-

This compound (solid powder)

-

Solvent of interest (e.g., ethanol, water, PBS)

-

Spectrophotometer (UV-Vis)

-

Cuvettes (quartz or appropriate for the solvent)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial or flask. The excess solid should be clearly visible.

-

Tightly seal the container to prevent solvent evaporation.

-

Place the container in a temperature-controlled orbital shaker or rotator. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle for a short time.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to ensure that only the dissolved compound is measured.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Measurement of the Saturated Solution:

-

Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

This technical guide provides a summary of the known solubility of this compound and related compounds in various solvents, along with a detailed experimental protocol for its determination. The limited availability of comprehensive quantitative data highlights the need for further research in this area. The provided methodology offers a robust framework for researchers to determine the solubility of this compound in specific solvents relevant to their applications, thereby facilitating its effective use in scientific research and development.

References

Coumarin 7: A Comprehensive Technical Guide to a Versatile Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 7, also known by its chemical name 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin and as the disperse dye Disperse Yellow 82, is a highly fluorescent organic compound that has found widespread application in various scientific and technological fields.[1][2][3][4] First noted for its utility as a laser dye, its robust photophysical properties have led to its adoption as a fluorescent probe in biological research and as a component in organic light-emitting diodes (OLEDs). This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical properties, and key applications of this compound, with a focus on practical experimental protocols and data for researchers.

Discovery and History

While the precise date and individuals behind the initial synthesis of this compound are not definitively documented in a single discovery paper, its history is intertwined with the development of coumarin-based dyes for laser applications in the mid-20th century. The foundational chemistry for synthesizing coumarin derivatives was established much earlier, with the Pechmann condensation in the late 19th century being a key development. The emergence of dye lasers spurred the synthesis and characterization of a vast array of fluorescent compounds, including various 7-aminocoumarins, to which this compound belongs. Researchers like K. H. Drexhage were instrumental in the systematic study of the relationship between the molecular structure of coumarin dyes and their fluorescence efficiency for laser applications.[5] this compound, with its rigidized structure due to the benzimidazole substituent, exhibits the high fluorescence quantum yield and photostability that are desirable for a laser dye. Its alternative name, Disperse Yellow 82, points to its parallel development and use in the textile industry for dyeing synthetic fibers.[1][6]

Chemical and Photophysical Properties

This compound is a polar molecule with a molecular weight of 333.38 g/mol and the chemical formula C₂₀H₁₉N₃O₂.[2][4] Its fluorescence originates from a π-π* electronic transition and is characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This property is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum.

Quantitative Data

The photophysical properties of this compound have been investigated in various solvents. The following table summarizes key quantitative data for easy comparison.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 1.4266 | 419 | 45,700 | 465 | 0.95 | 2480 |

| Dioxane | 2.21 | 1.4224 | 425 | 48,100 | 482 | 0.92 | 2990 |

| Chloroform | 4.81 | 1.4459 | 436 | 51,300 | 500 | 0.85 | 3180 |

| Ethyl Acetate | 6.02 | 1.3727 | 430 | 50,200 | 503 | 0.88 | 3740 |

| Tetrahydrofuran | 7.58 | 1.4070 | 432 | 50,800 | 505 | 0.89 | 3710 |

| Dichloromethane | 8.93 | 1.4242 | 438 | 52,100 | 510 | 0.83 | 3580 |

| Ethanol | 24.55 | 1.3614 | 436 | 52,500 | 515 | 0.82 | 3890 |

| Acetonitrile | 37.50 | 1.3441 | 430 | 51,600 | 512 | 0.78 | 4150 |

| Methanol | 32.70 | 1.3284 | 435 | 52,000 | 520 | 0.75 | 4130 |

Data compiled from various sources, including PhotochemCAD and other research articles. Slight variations may exist between different studies.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-(diethylamino)salicylaldehyde with a benzimidazole derivative.[7] A common method involves the reaction of 4-(diethylamino)salicylaldehyde with 2-cyanomethylbenzimidazole in the presence of a base catalyst.

Materials:

-

4-(Diethylamino)salicylaldehyde

-

2-(Cyanomethyl)benzimidazole

-

Ethanol

-

Piperidine (catalyst)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

Procedure:

-

Dissolve equimolar amounts of 4-(diethylamino)salicylaldehyde and 2-(cyanomethyl)benzimidazole in absolute ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate and wash it with water.

-

Neutralize the crude product with a saturated sodium bicarbonate solution.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide, to obtain pure this compound.

Fluorescence Spectroscopy

This protocol outlines the general procedure for measuring the absorption and fluorescence spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol.

-

Working Solution Preparation: Prepare a series of dilute working solutions from the stock solution in the desired solvent. For absorption measurements, the absorbance at the maximum should ideally be between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectrum of the this compound working solution from approximately 300 nm to 600 nm.

-

Determine the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the λ_abs determined in the previous step.

-

Record the fluorescence emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to approximately 700 nm.

-

Determine the wavelength of maximum emission (λ_em).

-

-

Fluorescence Excitation Spectrum Measurement:

-

Set the emission wavelength of the fluorometer to the λ_em.

-

Record the fluorescence excitation spectrum, scanning over a range that includes the absorption band. The excitation spectrum should resemble the absorption spectrum.

-

Applications in Research and Drug Development

This compound's favorable photophysical properties make it a valuable tool in various research applications, particularly in cellular imaging and the development of biosensors.

Cellular Imaging

This compound can be used as a fluorescent probe to visualize cellular structures and dynamics. Its cell permeability allows it to stain intracellular compartments.

Experimental Workflow for Live-Cell Imaging:

-

Cell Culture: Culture cells of interest on glass-bottom dishes suitable for microscopy.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM).

-

Staining: Dilute the stock solution in cell culture medium to a final working concentration (typically 1-10 µM). Replace the existing medium with the staining solution and incubate the cells for 15-30 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove unbound dye.

-

Imaging: Mount the dish on a fluorescence microscope equipped with a suitable filter set for blue/green fluorescence (e.g., excitation around 440 nm and emission around 515 nm).

FRET Biosensors for Signaling Pathways

Coumarin derivatives are frequently employed as the donor fluorophore in Förster Resonance Energy Transfer (FRET)-based biosensors. These biosensors are powerful tools for studying dynamic cellular processes like signal transduction. A notable application is in the development of biosensors to monitor the activity of the Extracellular signal-Regulated Kinase (ERK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival.

ERK Signaling Pathway and FRET Biosensor Mechanism:

The ERK signaling pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This triggers a cascade of phosphorylation events, culminating in the activation of ERK. A FRET-based ERK biosensor often consists of a cyan fluorescent protein (CFP, a coumarin derivative can act as the chromophore) as the donor and a yellow fluorescent protein (YFP) as the acceptor. These two fluorescent proteins are linked by a peptide that is a substrate for ERK.

-

Inactive State: In the absence of ERK activity, CFP and YFP are spatially separated, and upon excitation of CFP, minimal FRET occurs. The emission is primarily from CFP (blue/cyan light).

-

Active State: When ERK is active, it phosphorylates the substrate peptide linker. This phosphorylation event induces a conformational change in the biosensor, bringing CFP and YFP into close proximity. Now, upon excitation of CFP, energy is transferred to YFP via FRET, resulting in YFP emission (yellow/green light). The ratio of YFP to CFP emission provides a quantitative measure of ERK activity.

Conclusion

This compound is a robust and versatile fluorescent dye with a rich history rooted in the development of laser technology. Its excellent photophysical properties, including high quantum yield, large Stokes shift, and environmental sensitivity, have made it an invaluable tool for researchers in chemistry, biology, and materials science. The detailed protocols and data presented in this guide are intended to facilitate its effective use in a variety of research and development applications, from fundamental spectroscopic studies to advanced cellular imaging and the design of sophisticated biosensors for probing complex biological pathways.

References

Chemical and physical properties of Coumarin 7 for research applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 7, also known by its chemical name 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin, is a highly fluorescent organic dye belonging to the coumarin family. Its exceptional photophysical properties, including a high fluorescence quantum yield and sensitivity to the local environment, have established it as a valuable tool in a diverse range of research applications. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside detailed experimental protocols and visualizations to facilitate its effective use in the laboratory.

Core Chemical and Physical Properties

This compound is a crystalline solid that exhibits strong fluorescence in the blue-green region of the visible spectrum.[1][2] Its rigidified structure contributes to its high quantum efficiency. The diethylamino group at the 7-position and the benzimidazole moiety at the 3-position are key to its characteristic spectral properties.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below. These values are essential for designing and interpreting experiments involving this fluorophore.

| Property | Value | Solvent/Conditions | Reference(s) |

| CAS Number | 27425-55-4 | - | [3] |

| Molecular Formula | C₂₀H₁₉N₃O₂ | - | [4] |

| Molecular Weight | 333.38 g/mol | - | [4] |

| Appearance | Bright yellow powder | Solid state | [5] |

| Melting Point | 234-237 °C | - | [4] |

| Absorption Maximum (λmax) | 436 nm | Ethanol | [3] |

| Molar Extinction Coefficient (ε) | 52,500 M⁻¹cm⁻¹ | at 436 nm in ethanol | [3] |

| Emission Maximum (λem) | ~500 nm | Aqueous solution (pH 7) | [6] |

| Quantum Yield (Φ) | 0.82 | Methanol | [3] |

| Solubility | Soluble in DMSO and DMF; Insoluble in Ethanol and PBS (pH 7.2) | - | [5][7] |

Research Applications and Experimental Protocols

This compound's versatility has led to its adoption in numerous research fields, primarily leveraging its fluorescent properties. Below are detailed protocols for some of its key applications.

Fluorescence Microscopy and Cellular Imaging

Coumarin derivatives are widely used for staining and imaging cellular components. While protocols are often adaptable, the following provides a general guideline for live-cell staining.[3]

Protocol: Live-Cell Staining

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Cell Culture:

-

Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

-

Staining:

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.

-

Remove the existing culture medium from the cells and wash once with pre-warmed Phosphate-Buffered Saline (PBS), pH 7.4.

-

Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.

-

-

Imaging:

-

Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation around 430-440 nm and emission around 480-520 nm).

-

Workflow for live-cell staining using this compound.

Fluorescence Quenching Assays

Fluorescence quenching assays are powerful tools for studying molecular interactions, such as protein-ligand binding. The fluorescence of this compound can be quenched upon binding to a specific molecule, and this change in intensity can be used to determine binding affinities.[4][8]

Protocol: General Fluorescence Quenching Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of this compound in the final assay buffer (e.g., PBS, pH 7.4) at a concentration where fluorescence intensity is stable and within the linear range of the instrument.

-

Prepare a stock solution of the quencher (e.g., the protein or compound of interest).

-

-

Assay Setup:

-

In a microplate or cuvette, add the working solution of this compound.

-

Include appropriate controls: a buffer blank, a fluorophore control (this compound in buffer without quencher), and a vehicle control (this compound with the same concentration of the quencher's solvent).

-

Add increasing concentrations of the quencher to the respective wells or cuvettes.

-

-

Incubation:

-

Incubate the plate or cuvettes for a defined period at a constant temperature to allow the system to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometer set to the optimal excitation and emission wavelengths for this compound.

-

-

Data Analysis:

-

Subtract the buffer blank reading from all other measurements.

-

Plot the fluorescence intensity as a function of the quencher concentration to determine the extent of quenching.

-

General workflow for a fluorescence quenching assay.

Enzyme Inhibition Assays

Coumarin derivatives can be used as fluorogenic substrates to measure enzyme activity and screen for inhibitors.[9] In these assays, an enzyme cleaves a non-fluorescent or weakly fluorescent coumarin-based substrate to release a highly fluorescent product.

Protocol: General Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare an assay buffer suitable for the enzyme of interest.

-

Prepare a stock solution of the fluorogenic coumarin substrate in DMSO.

-

Prepare a solution of the enzyme in the assay buffer.

-

Prepare stock solutions of test compounds (potential inhibitors) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well of a microplate, add the assay buffer.

-

Add the test compound solution at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Add the enzyme solution to all wells except for a no-enzyme control.

-

Pre-incubate the plate at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the fluorogenic coumarin substrate.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity kinetically over a set period.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Signaling pathway of enzyme inhibition using a fluorogenic coumarin substrate.

Conclusion

This compound is a robust and versatile fluorescent dye with broad applicability in modern research. Its well-characterized chemical and physical properties, combined with its utility in a range of experimental techniques, make it an invaluable tool for scientists in various disciplines. The protocols and visualizations provided in this guide are intended to serve as a starting point for researchers to design and execute their experiments effectively, paving the way for new discoveries and advancements. As with any fluorescent probe, empirical optimization of experimental conditions is crucial for achieving reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. azooptics.com [azooptics.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Analysis of this compound-hydroxylation activity of cytochrome P450 2A6 using random mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Luminescent Behavior of Coumarin 7: A Deep Dive into its Fluorescence Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Coumarin 7, a prominent member of the coumarin family of fluorescent dyes, is a versatile molecule widely employed in various scientific disciplines, including cellular imaging, laser technologies, and as a fluorescent probe in drug delivery systems. Its utility stems from its remarkable sensitivity to the local microenvironment, a characteristic governed by a complex interplay of excited-state dynamics. This technical guide provides a comprehensive exploration of the core fluorescence mechanism of this compound, with a focus on the influence of solvent polarity and the critical roles of Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) states.

The Core Fluorescence Mechanism: A Tale of Two Excited States

The fluorescence of this compound is not a simple process of photon absorption and emission. Instead, its photophysical properties are intricately linked to the polarity of its surrounding environment, which dictates the conformational and electronic landscape of the molecule in its excited state. The key to understanding its fluorescence lies in the concept of two primary excited states: a planar Intramolecular Charge Transfer (ICT) state and a non-planar, non-emissive Twisted Intramolecular Charge Transfer (TICT) state.

Upon photoexcitation, this compound transitions from its ground state (S₀) to an excited singlet state (S₁). This excitation leads to a significant redistribution of electron density within the molecule, a phenomenon known as Intramolecular Charge Transfer (ICT). In this process, electron density is transferred from the electron-donating 7-(diethylamino) group to the electron-accepting benzimidazole moiety and the carbonyl group of the coumarin core. In solvents of moderate to high polarity, the molecule maintains a planar conformation in the excited state, and fluorescence emission occurs from this planar ICT state.[1]

However, in highly polar protic solvents, an alternative de-excitation pathway becomes prominent: the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[2][3] This process involves the rotational twisting of the 7-(diethylamino) group relative to the coumarin backbone. This twisted conformation is non-emissive, meaning it provides a non-radiative pathway for the excited molecule to return to the ground state, effectively quenching the fluorescence. The formation of the TICT state is facilitated by the stabilization of the charge-separated species in highly polar environments.[2][3]

A unique feature of this compound is the presence of an intramolecular hydrogen bond between the N-H group of the benzimidazole substituent and the carbonyl group. This hydrogen bond imparts additional stability to the planar ICT state, making the formation of the TICT state more difficult compared to other coumarin derivatives that lack this feature.[3] This structural constraint contributes to the relatively high fluorescence quantum yield of this compound in many solvents.

In nonpolar solvents, the behavior of this compound deviates from this model. It is suggested that in such environments, the dye exists in a nonplanar structure where the 7-NEt₂ group adopts a pyramidal-like configuration.[1]

Quantitative Photophysical Data

The photophysical properties of this compound are highly sensitive to the solvent environment. The following tables summarize key quantitative data, including absorption and emission maxima, fluorescence quantum yields, and fluorescence lifetimes in various solvents.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) | Reference |

| Ethanol | 436 | 505 | 3230 | 0.82 | - | PhotochemCAD |

| Methanol | - | 500 | - | 0.82 | - | PhotochemCAD |

| Water (pH 7) | 445 | 500 | 2500 | 0.15 | 1.8 | [2] |

| Water (pH 3) | 455 | 510 | 2400 | 0.05 | 0.9 | [2] |

| 1-Decanol | - | - | - | - | ~2.5 | [4] |

Experimental Protocols

The investigation of the fluorescence mechanism of this compound relies on a combination of steady-state and time-resolved spectroscopic techniques.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and the fluorescence quantum yield of this compound in various solvents.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in the desired solvents (e.g., ethanol, methanol, water at different pH values). From the stock solution, prepare a series of dilute solutions with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Absorption Measurements: Record the absorption spectra of the prepared solutions using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined.

-

Fluorescence Measurements:

-

Excite the samples at their respective absorption maxima.

-

Record the fluorescence emission spectra using a spectrofluorometer. The wavelength of maximum emission (λ_em) is determined.

-

To determine the fluorescence quantum yield (Φ_f), a comparative method is often employed using a well-characterized standard with a known quantum yield (e.g., Coumarin 1 in ethanol). The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

-

Instrumentation:

-

UV-Vis Spectrophotometer (e.g., Shimadzu UV-Vis spectrophotometer model 3,600 plus)[5]

-

Spectrofluorometer (e.g., Edinburgh Instruments FS5)[2]

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ_f) of this compound, which provides insights into the excited-state deactivation pathways.

Methodology:

-

Time-Correlated Single Photon Counting (TCSPC): This is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

-

A pulsed light source (e.g., a picosecond diode laser) excites the sample.

-

The time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector (e.g., a microchannel plate photomultiplier tube) is measured.

-

By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

-

The decay profile is then fitted to an exponential function to extract the fluorescence lifetime(s). For this compound, the decay is often mono- or bi-exponential depending on the environment.

-

Instrumentation:

Visualizing the Fluorescence Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involved in the fluorescence of this compound.

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Caption: Schematic of the Intramolecular Charge Transfer (ICT) and Twisted ICT (TICT) processes.

Caption: Workflow for the experimental investigation of this compound's fluorescence.

Conclusion

The fluorescence mechanism of this compound is a sophisticated process governed by its molecular structure and its interaction with the surrounding solvent. The balance between the emissive planar Intramolecular Charge Transfer (ICT) state and the non-emissive Twisted Intramolecular Charge Transfer (TICT) state is the primary determinant of its fluorescence quantum yield and lifetime. This sensitivity to the environment makes this compound a powerful tool for probing local polarity and viscosity in a wide range of chemical and biological systems. A thorough understanding of these fundamental photophysical processes is paramount for the effective design and application of this compound-based fluorescent probes and materials in research and drug development.

References

- 1. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Supramolecular assembly of this compound with sulfobutylether-β-cyclodextrin for biomolecular applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Using Coumarin 7 as a Fluorescent Probe for Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 7, a member of the coumarin family of fluorescent dyes, serves as a valuable tool for cellular imaging. Its photophysical properties, including a notable sensitivity to the local microenvironment, make it a versatile probe for visualizing cellular structures and dynamic processes. Coumarin derivatives are widely utilized in various cell imaging applications, such as organelle-specific staining and the detection of key biological molecules involved in cellular signaling. This document provides detailed application notes, experimental protocols, and quantitative data for the effective use of this compound in cell imaging.

Quantitative Data

The photophysical and cytotoxic properties of this compound and related derivatives are summarized below. These values can be influenced by the experimental conditions, including the solvent, pH, and cell line used.

Table 1: Photophysical Properties of this compound

| Property | Value | Solvent |

| Excitation Maximum (λex) | 436 nm | Ethanol |

| Emission Maximum (λem) | Not explicitly stated for this compound in search results, but typically blue-green for coumarin derivatives. | Methanol |

| Molar Extinction Coefficient (ε) | 52,500 M⁻¹cm⁻¹ | Ethanol |

| Quantum Yield (Φ) | 0.82 | Methanol |

Data sourced from the PhotochemCAD database.[1]

Table 2: Cytotoxicity of Various Coumarin Derivatives in Cancer Cell Lines

| Coumarin Derivative | Cancer Cell Line | IC50 (µM) |

| Compound 4 | HL-60 (Leukemia) | 8.09 |

| Compound 4 | MCF-7 (Breast Cancer) | 3.26 |

| Compound 4 | A549 (Lung Cancer) | 9.34 |

| Compound 8b | HepG2 (Liver Cancer) | 13.14 |

| Coumarin-1,2,3-triazole hybrid 7f | SCC-9 (Oral Cancer) | 12.29 |

| ER-targeting coumarin probes | Mammalian cells | 205 - 252 |

Note: IC50 values for this compound are not extensively documented across a wide range of cell lines. The data presented here for other coumarin derivatives provides a general indication of their cytotoxic potential.[2][3][4][5][6][7]

Applications in Cellular Imaging

This compound and its derivatives are valuable for a range of cell imaging applications due to their favorable photophysical properties and amenability to chemical modification.

-

Organelle-Specific Staining : Modified coumarin probes have been designed to selectively accumulate in specific organelles, such as the endoplasmic reticulum (ER) and lipid droplets, enabling the visualization of their structure and dynamics.[4][8][9][10][11][12]

-

Detection of Reactive Oxygen Species (ROS) : Coumarin-based probes can be engineered as "turn-on" fluorescent sensors for reactive oxygen species like hydroxyl radicals. In their native state, these probes are non-fluorescent. Upon reaction with a specific ROS, a chemical transformation occurs, leading to the formation of a highly fluorescent product, allowing for the detection of oxidative stress.[13][14][15][16]

-

Probing Microenvironment Properties : The fluorescence of certain coumarin derivatives is sensitive to the viscosity of their surroundings. This property can be exploited to study changes in cellular viscosity, which are associated with various physiological and pathological processes.[17][18][19][20]

Experimental Protocols

The following are generalized protocols for staining live and fixed cells with this compound. Optimization of probe concentration and incubation time may be necessary for different cell types and specific experimental conditions.

Protocol 1: Live Cell Staining

This protocol provides a general guideline for staining live adherent cells.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4